molecular formula C5H6ClIN- B14736269 Pyridinium, 1-iodo-, chloride CAS No. 4995-50-0

Pyridinium, 1-iodo-, chloride

Cat. No.: B14736269
CAS No.: 4995-50-0
M. Wt: 242.46 g/mol
InChI Key: FVDZHFZOYWNXCO-UHFFFAOYSA-M
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Description

Pyridinium, 1-iodo-, chloride is an organic compound with the chemical formula C5H5ClIN. It is a pyridinium salt where the pyridine ring is substituted with an iodine atom at the 1-position and a chloride ion as the counterion. This compound is typically found as a white to pale yellow solid and is soluble in polar solvents such as water and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridinium, 1-iodo-, chloride can be synthesized through the reaction of pyridine with iodoethane, followed by the addition of hydrogen chloride or a metal chloride . The general reaction scheme is as follows:

  • Pyridine reacts with iodoethane to form 1-iodopyridinium iodide.
  • The 1-iodopyridinium iodide is then treated with hydrogen chloride or a metal chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-iodo-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 1-chloropyridinium chloride, while nucleophilic substitution with cyanide can produce 1-cyanopyridinium chloride .

Mechanism of Action

The mechanism of action of pyridinium, 1-iodo-, chloride involves its ability to act as an electrophile due to the positively charged nitrogen in the pyridinium ring. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The iodine atom also contributes to its reactivity by stabilizing the positive charge on the nitrogen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 1-iodo-, chloride is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

CAS No.

4995-50-0

Molecular Formula

C5H6ClIN-

Molecular Weight

242.46 g/mol

IUPAC Name

pyridin-1-ium;chloride;iodide

InChI

InChI=1S/C5H5N.ClH.HI/c1-2-4-6-5-3-1;;/h1-5H;2*1H/p-1

InChI Key

FVDZHFZOYWNXCO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[NH+]C=C1.[Cl-].[I-]

Origin of Product

United States

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